2,5-Diphenylbenzene-1,4-dicarboxylic acid
Overview
Description
2,5-Diphenylbenzene-1,4-dicarboxylic acid is an organic compound with the molecular formula C20H14O4. It is a derivative of benzene with two phenyl groups and two carboxylic acid groups attached to the benzene ring. This compound is known for its role as a monomer in the synthesis of polybenzothiazoles, which are high-performance polymers with applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenylbenzene-1,4-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 2,5-diphenylbenzene.
Oxidation: The benzene derivatives undergo oxidation reactions to introduce carboxylic acid groups at the 1 and 4 positions of the benzene ring. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for efficient and controlled oxidation of the starting materials, leading to high yields of the desired product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenylbenzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,5-Diphenylbenzene-1,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polybenzothiazoles, which are high-performance polymers with applications in electronics, aerospace, and other industries.
Biology: Studied for its potential interactions with biological molecules and its role in the development of new materials for biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2,5-Diphenylbenzene-1,4-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of carboxylic acid groups and phenyl rings. These functional groups allow the compound to interact with other molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzene-1,4-dicarboxylic acid: A similar compound with hydroxyl groups instead of phenyl groups, used in the formation of metal-organic frameworks (MOFs).
2,5-Bis[(cyanoethyl)thio]-1,4-phenylenediamine: Another related compound used as a monomer for the production of polybenzothiazoles.
Uniqueness
2,5-Diphenylbenzene-1,4-dicarboxylic acid is unique due to the presence of phenyl groups, which enhance its ability to participate in π-π interactions and provide additional stability to the resulting polymers. This makes it a valuable monomer for the synthesis of high-performance materials with superior thermal and mechanical properties.
Properties
IUPAC Name |
2,5-diphenylterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)17-12-16(14-9-5-2-6-10-14)18(20(23)24)11-15(17)13-7-3-1-4-8-13/h1-12H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLGXTDGDJULAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455966 | |
Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13962-92-0 | |
Record name | 2,5-Diphenylterephthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13962-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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